molecular formula C17H14ClNO4S2 B2594778 Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 946369-88-6

Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No. B2594778
CAS RN: 946369-88-6
M. Wt: 395.87
InChI Key: ZIMWZJNNWIIESH-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

  • A study by Ukrainets et al. (2019) on the synthesis and regularities of the structure–activity relationship in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides explored how the sulfo group introduces significant changes that affect the acylation of sterically hindered amines. This investigation provides insight into how modifications to the benzothiazine nucleus, including compounds related to "Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate," can influence analgesic and anti-inflammatory activity (Ukrainets, Burian, Hamza, et al., 2019).

Optically Active Derivatives Synthesis

  • Foresti et al. (2003) discussed the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, leading to the synthesis of optically active α-amino acid derivatives. This study highlights the application of similar compounds in creating biologically active building blocks, underscoring the versatility of sulfone-containing compounds in synthesizing complex molecules (Foresti, Palmieri, Petrini, & Profeta, 2003).

Metal Complex Coordination

  • Bermejo et al. (2000) and Sousa et al. (2001) both explored the coordination and structural characterization of metal complexes containing derivatives of benzothiophene sulfonamides. These studies demonstrate the compound's utility in forming complexes with metals, which could have implications in catalysis and materials science (Bermejo, Sousa, Fondo, & Helliwell, 2000; Sousa, Bermejo, Fondo, et al., 2001).

Synthetic Methodology and Applications

  • A study by Stephens, Price, and Sowell (1999) on the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates introduces a convenient route to 4-arylsulfonyl-3-carboxamidothiophenes. This work highlights synthetic methodologies for creating sulfone-modified thiophenes, applicable in medicinal chemistry and drug development (Stephens, Price, & Sowell, 1999).

Photochemical and Microbial Degradation Studies

  • Andersson and Bobinger (1996) and Fedorak and Grbìc-Galìc (1991) investigated the photochemical degradation of crude oil components, including benzothiophene derivatives, and the microbial cometabolism of benzothiophene and 3-methylbenzothiophene. These studies are crucial for understanding the environmental fate of such compounds and their potential impact on bioremediation efforts (Andersson & Bobinger, 1996; Fedorak & Grbìc-Galìc, 1991).

properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S2/c1-23-17(20)15-16(13-4-2-3-5-14(13)24-15)25(21,22)19-10-11-6-8-12(18)9-7-11/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMWZJNNWIIESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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